Cas no 111079-29-9 (Thieno[2,3-d]pyrimidine,4-methyl-)
Thieno[2,3-d]pyrimidine,4-methyl- Chemical and Physical Properties
Names and Identifiers
-
- Thieno[2,3-d]pyrimidine,4-methyl-
- Thieno[2,3-d]pyrimidine, 4-methyl- (9CI)
- 4-methylthieno[2,3-d]pyrimidine
- F98027
- 111079-29-9
- Thieno[2,3-d]pyrimidine,4-methyl-(9ci)
- SCHEMBL8018832
-
- Inchi: 1S/C7H6N2S/c1-5-6-2-3-10-7(6)9-4-8-5/h2-4H,1H3
- InChI Key: DHQZOCRPDGMHRT-UHFFFAOYSA-N
- SMILES: S1C=CC2C1=NC=NC=2C
Computed Properties
- Exact Mass: 150.02528
- Monoisotopic Mass: 150.02516937g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 129
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 54Ų
Experimental Properties
- PSA: 25.78
Thieno[2,3-d]pyrimidine,4-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR0092GF-500mg |
Thieno[2,3-d]pyrimidine, 4-methyl- (9CI) |
111079-29-9 | 97% | 500mg |
$764.00 | 2025-02-17 | |
| Aaron | AR0092GF-100mg |
Thieno[2,3-d]pyrimidine, 4-methyl- (9CI) |
111079-29-9 | 97% | 100mg |
$321.00 | 2025-02-17 | |
| Aaron | AR0092GF-250mg |
Thieno[2,3-d]pyrimidine, 4-methyl- (9CI) |
111079-29-9 | 97% | 250mg |
$535.00 | 2025-02-17 |
Thieno[2,3-d]pyrimidine,4-methyl- Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on Thieno[2,3-d]pyrimidine,4-methyl-
Thieno[2,3-d]pyrimidine, 4-Methyl-
Thieno[2,3-d]pyrimidine, 4-Methyl- is a heterocyclic compound with the CAS number 111079-29-9. This compound belongs to the class of pyrimidines, which are six-membered aromatic rings containing two nitrogen atoms. The thieno[2,3-d]pyrimidine moiety is a fused bicyclic structure consisting of a pyrimidine ring and a thiophene ring. The presence of the methyl group at the 4-position introduces additional functionality and potential reactivity to the molecule.
The synthesis of Thieno[2,3-d]pyrimidine, 4-Methyl- involves various methods such as cyclization reactions or coupling reactions. Recent studies have focused on optimizing the synthesis pathways to improve yield and purity. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate the reaction process and achieve better control over the product's structure.
Thieno[2,3-d]pyrimidine derivatives have shown promising biological activities in recent studies. These compounds have been investigated for their potential as kinase inhibitors, which are crucial in cancer therapy. The methyl substitution at the 4-position plays a significant role in modulating the compound's pharmacokinetic properties and bioavailability. Preclinical studies have demonstrated that certain derivatives exhibit potent anti-proliferative effects against various cancer cell lines.
In addition to their therapeutic potential, Thieno[2,3-d]pyrimidine-based compounds are also being explored for their applications in materials science. Their unique electronic properties make them suitable candidates for organic electronics and optoelectronic devices. Recent research has highlighted their potential as semiconducting materials in thin-film transistors and light-emitting diodes.
The structural versatility of Thieno[2,3-d]pyrimidine allows for further functionalization by introducing additional substituents at various positions on the ring system. This opens up possibilities for designing molecules with tailored properties for specific applications. For example, substituting electron-withdrawing groups can enhance the compound's stability under harsh conditions or improve its solubility in organic solvents.
Recent advancements in computational chemistry have enabled researchers to predict the electronic and steric properties of Thieno[2,3-d]pyrimidine derivatives with high accuracy. These computational tools are being used to guide experimental efforts and accelerate drug discovery processes. By simulating molecular interactions at the atomic level, scientists can identify promising candidates for further testing without extensive trial-and-error experiments.
In conclusion, Thieno[2,3-d]pyrimidine, 4-Methyl- represents a valuable platform for exploring new chemical entities with diverse applications in medicine and materials science. Its unique structure and reactivity continue to attract significant attention from researchers worldwide. As our understanding of this compound deepens through ongoing studies, it is likely that new breakthroughs will emerge that further expand its utility across various fields.
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